

# **Application Note: Measurement of Nickel-63 Activity using Liquid Scintillation Counting**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Nickel-63** (<sup>63</sup>Ni) is a long-lived, low-energy pure beta-emitting radionuclide with a half-life of 100.1 years and a maximum beta energy of 66.9 keV.[1] Its presence is common in materials from nuclear facilities and it is also used as an electron capture detector source and in various research applications. Due to the low energy of its beta emissions and the absence of gamma radiation, Liquid Scintillation Counting (LSC) is the preferred and most effective method for its quantification.[2]

The principle of LSC involves the intimate mixing of the radioactive sample with a liquid scintillation cocktail. The energy from the beta particles is transferred to solvent molecules in the cocktail, which in turn excites fluor molecules (scintillators) that emit photons of light.[3][4] These light flashes are detected by photomultiplier tubes (PMTs) and converted into an electrical pulse, which is then counted. The number of pulses per unit time is proportional to the radioactivity of the sample.[1]

However, the low energy of <sup>63</sup>Ni makes its measurement susceptible to a phenomenon known as "quenching." Quenching is any process that reduces the efficiency of the energy transfer or absorbs the emitted photons, leading to a reduction in the measured counts per minute (CPM). [5][6] Quenching can be caused by chemical impurities (chemical quench) or coloration in the sample (color quench).[1][6] Therefore, accurate determination of <sup>63</sup>Ni activity requires careful sample preparation to remove interfering substances and a robust quench correction protocol.



Counting efficiencies for low-energy beta emitters like <sup>63</sup>Ni typically range from 10-60%, depending on the degree of quenching.[1]

This application note provides a detailed protocol for the preparation and measurement of <sup>63</sup>Ni in various samples using LSC, with a focus on sample purification, instrument setup, and quench correction.

## **Materials and Reagents**



Category	Item	Notes	
Instrumentation	Liquid Scintillation Counter	e.g., PerkinElmer Tri-Carb, Hidex 300 SL, Beckman Coulter LS series	
Centrifuge	For separating precipitates		
pH Meter		_	
Hot Plate / Water Bath	For heating during dissolution and precipitation steps		
Gamma Spectrometer (Optional)	To check for gamma-emitting impurities[7]		
Vials & Labware	20 mL LSC Vials	High-performance glass or plastic, depending on the cocktail. Pseudocumene-based cocktails show reduced diffusion into plastic vials.[8]	
Centrifuge tubes (50 mL)			
Glass beakers, pipettes, filtration apparatus			
Reagents	Nickel Carrier Solution (non-radioactive)	e.g., 5 mg/mL Ni²+ in dilute HCl or HNO₃. Used for chemical yield determination.[7]	
<sup>63</sup> Ni Standard Solution	Calibrated standard for efficiency and quench curve preparation.		
Liquid Scintillation Cocktail	e.g., Ultima Gold™, Insta- Gel™, or other modern, safer cocktails based on LAB or pseudocumene.[8][9][10]	_	
Acids (Concentrated)	Nitric Acid (HNO₃), Hydrochloric Acid (HCI)	_	



Bases	Ammonium Hydroxide (NH4OH), Sodium Hydroxide (NaOH)
Precipitating Agent	Dimethylglyoxime (DMG), 1% solution in ethanol
Quenching Agent	Nitromethane (CH₃NO₂) or Carbon Tetrachloride (CCl₄) for quench curve preparation.[6] [11]
Deionized Water	

## Experimental Protocols Protocol 1: Sample Preparation and Purification

Effective sample preparation is critical to remove interfering radionuclides and quenching agents. The following is a general procedure for aqueous samples, which can be adapted for solid samples (e.g., steel, concrete) after complete acid dissolution.[2][12] The key purification step involves the selective precipitation of nickel as a nickel-dimethylglyoxime (Ni-DMG) complex.[13][14][15]

#### Step 1: Initial Sample Treatment

- Take a representative aliquot of the sample (e.g., 100 mL of water).
- Acidify the sample with nitric acid.[7]
- Add a known amount of stable Nickel carrier solution (e.g., 1.0 mL of 5 mg/mL Ni<sup>2+</sup>). This is crucial for determining the final chemical yield of the separation process.[13]
- If the sample contains organic compounds that could complex with nickel, they must be destroyed by wet ashing with concentrated nitric acid.[13]

Step 2: Scavenging Precipitation (Optional, for complex matrices)



- To remove interfering ions, an iron hydroxide scavenging step can be performed. Add FeCl<sub>3</sub> solution and then slowly add NaOH or NH<sub>4</sub>OH to precipitate iron hydroxide (Fe(OH)<sub>3</sub>) at a high pH.
- Centrifuge the sample and decant the supernatant, which contains the soluble nickel, into a clean beaker. Discard the precipitate which contains many interfering ions.[13]

#### Step 3: Nickel-Dimethylglyoxime (DMG) Precipitation

- Adjust the pH of the supernatant to approximately 5 with HCl or NH4OH.
- Warm the solution gently on a hot plate (do not boil).
- Slowly add a 1% solution of dimethylglyoxime in ethanol while stirring. A characteristic bright red precipitate of Ni-DMG will form.[15]
- Allow the precipitate to digest by keeping it warm for about 30 minutes to an hour to ensure complete precipitation.
- Cool the solution to room temperature and collect the precipitate by filtration or centrifugation.

#### Step 4: Final Sample Preparation for LSC

- Wash the Ni-DMG precipitate with deionized water.
- Dissolve the precipitate in a small, precise volume of concentrated nitric acid or 8 M HCI.[7]
   [15] Heat gently if necessary.
- Evaporate the solution to near dryness, then fume with concentrated HCl to convert the sample to a chloride form.[7]
- Re-dissolve the residue in a minimal volume (e.g., 1-2 mL) of dilute HCl or deionized water.
- Quantitatively transfer this final solution into a 20 mL LSC vial.
- Add 15-18 mL of a suitable liquid scintillation cocktail (e.g., Ultima Gold™). The final sample should be a clear, homogeneous solution.[9]



 Cap the vial tightly, shake vigorously, and allow it to dark-adapt for at least one hour before counting to minimize photoluminescence.

### **Protocol 2: Quench Curve Preparation**

To accurately convert measured CPM to disintegrations per minute (DPM), a quench curve must be generated for <sup>63</sup>Ni using your specific LSC, cocktail, and vial type.[16]

- Prepare a set of at least 10 LSC vials.
- To each vial, add the same amount of LSC cocktail as used for the samples (e.g., 15 mL).
- Add a known, constant amount of <sup>63</sup>Ni standard activity to each vial (e.g., 50,000 DPM).
- Create a gradient of quenching by adding progressively larger amounts of a quenching agent (e.g., nitromethane) to the vials. For example, add 0 μL to the first vial, 10 μL to the second, 20 μL to the third, and so on.[6]
- · Cap, shake, and dark-adapt all vials.
- Count each vial in the LSC using the same protocol as for the unknown samples.
- The LSC instrument will report a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (tSIE), for each vial.
- For each standard, calculate the counting efficiency: Efficiency (%) = (Measured CPM / Known DPM) \* 100.
- Plot the counting efficiency (%) versus the QIP (tSIE). This plot is your quench curve. Most modern LSC software can generate and store this curve automatically.

### **Protocol 3: LSC Instrument Setup and Measurement**

- Energy Window: Set a counting window appropriate for <sup>63</sup>Ni. Given its maximum energy of ~67 keV, a window of 0-67 keV is suitable.[7]
- Counting Time: Counting time should be adjusted to achieve the desired statistical precision. For low-activity samples, longer count times (e.g., 6 to 24 hours) may be necessary to



achieve the required minimum detectable activity (MDA).[2]

- Background Measurement: Prepare several background samples containing only the LSC cocktail and a similar volume of deionized water/acid as the prepared samples. Count these alongside your samples to determine the background count rate.
- Sample Counting: Place your prepared samples, quench standards, and background vials into the LSC and begin the counting sequence.

## Data Presentation and Analysis Quantitative Data Summary

Table 1: Nickel-63 Properties and LSC Parameters

Parameter	Value	Reference
Half-life	100.1 years	[1]
Emission Type	Pure Beta (β <sup>-</sup> )	[1][13]
Max Beta Energy (Emax)	66.9 keV	[1]
Typical LSC Energy Window	0 - 67 keV	[7]
Typical Counting Efficiency	10 - 60% (quench dependent)	[1]

Table 2: Example Quench Curve Data



Vial	<sup>63</sup> Ni DPM	Nitrometha ne (µL)	Gross CPM	Efficiency (%)	tSIE
1	50,000	0	29,500	59.0	450
2	50,000	10	27,000	54.0	380
3	50,000	20	24,000	48.0	310
4	50,000	40	19,500	39.0	250
5	50,000	80	13,000	26.0	180
6	50,000	120	8,500	17.0	130

## Calculation of <sup>63</sup>Ni Activity

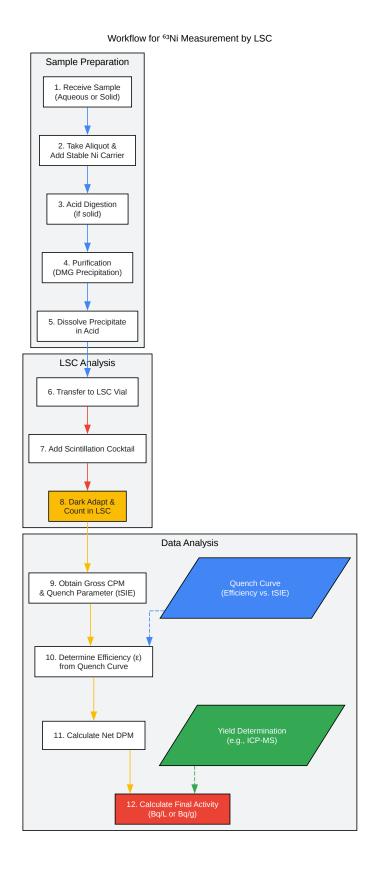
- Determine Net CPM:
  - Net CPM = Gross Sample CPM Average Background CPM
- Determine Counting Efficiency (ε):
  - The LSC instrument will measure the QIP (e.g., tSIE) for your unknown sample.
  - Using the generated quench curve, find the counting efficiency (ε) that corresponds to the sample's measured QIP.
- Calculate Activity in the Vial (DPM):
  - DPM = Net CPM / (ε / 100)
- Determine Chemical Yield (Y):
  - The chemical yield of the purification process must be determined. This is typically done
    by measuring the stable nickel concentration in the final sample aliquot (e.g., by ICP-MS
    or AAS) and comparing it to the known amount of nickel carrier added initially.
  - Yield (Y) = (Mass of Ni recovered / Mass of Ni added) \* 100



- Calculate Final Sample Activity:
  - Correct the measured DPM for the chemical yield and the initial sample volume.
  - Activity (Bq/L) = (DPM / (Y / 100)) / (60 \* Sample Volume in L)

### **Workflow Visualization**





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Caption: Experimental workflow for <sup>63</sup>Ni activity measurement.



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- To cite this document: BenchChem. [Application Note: Measurement of Nickel-63 Activity using Liquid Scintillation Counting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225782#liquid-scintillation-counting-protocol-fornickel-63-activity-measurement]

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